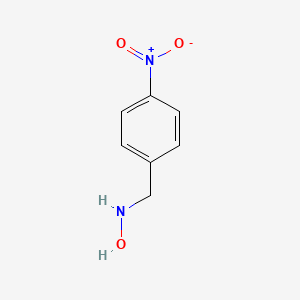

N-hydroxy-4-nitrobenzylamine

Description

Significance of N-Hydroxylated Amine and Nitroaromatic Functionalities in Contemporary Organic Chemistry

The chemical reactivity and utility of N-hydroxy-4-nitrobenzylamine are largely dictated by its two key functional groups: the N-hydroxylated amine and the nitroaromatic moiety.

The N-hydroxylated amine functionality is a crucial intermediate in various biological and chemical transformations. In biochemistry, the N-hydroxylation of primary and secondary amines, often catalyzed by cytochrome P450 enzymes, is a recognized metabolic pathway. researchgate.net This process can lead to the formation of reactive metabolites. researchgate.netuomustansiriyah.edu.iq In synthetic organic chemistry, N-hydroxyamines serve as versatile precursors for the synthesis of other nitrogen-containing compounds, such as nitrones and N-hydroxyguanidines. uomustansiriyah.edu.iqorganic-chemistry.org The environmental formation and stability of N-hydroxylated amines are also areas of study, as they can be generated from the photooxidation of aromatic amines or the reduction of nitro compounds. osti.gov

Nitroaromatic compounds , characterized by one or more nitro groups (–NO₂) attached to an aromatic ring, are a major class of industrial chemicals. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the aromatic ring. wikipedia.org This electron-withdrawing nature deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org Nitroaromatic compounds are foundational materials for producing a wide array of products, including dyes, polymers, pesticides, and explosives. nih.gov Furthermore, the reduction of aromatic nitro compounds is a primary industrial route to synthesize aromatic amines, which are themselves vital chemical intermediates. wikipedia.orgjsynthchem.com

The combination of these two functionalities in one molecule, as seen in this compound, creates a substrate with a rich and complex reactivity profile, making it a subject of interest for mechanistic and synthetic exploration.

Overview of Benzylamine (B48309) Derivatives in Mechanistic and Synthetic Studies

Benzylamine and its derivatives are fundamental building blocks in organic synthesis, valued for their role in constructing more complex molecular architectures, including pharmaceuticals and other biologically active compounds. nih.govnih.gov The benzylamine scaffold is frequently employed in a variety of catalytic reactions designed to achieve selective C-H bond functionalization. nih.govrsc.org

Researchers have utilized benzylamine derivatives in mechanistic studies to probe the intricacies of reaction pathways. For instance, studies involving rhodium-catalyzed oxidative cycloadditions and iridium-catalyzed C-H alkenylation have provided insights into the formation of key intermediates and the sequence of elementary steps like C-H activation, insertion, and reductive elimination. nih.govrsc.org Techniques such as deuterium (B1214612) labeling experiments and Hammett analyses have been instrumental in elucidating these mechanisms. rsc.orgresearchgate.net The development of directing groups for benzylamines has also been a key strategy to control the regioselectivity of these transformations, preventing undesired side reactions and enabling the synthesis of specific isomers. nih.gov

The study of benzylamine derivatives extends to their interaction with biological systems. For example, the inactivation of certain enzymes by substituted benzylamines has been investigated, revealing detailed mechanisms at the molecular level. researchgate.net

Structural Framework of this compound within Related Chemical Classes

This compound, with the chemical formula C₇H₈N₂O₃, possesses a distinct molecular structure that places it at the intersection of several important chemical classes. guidechem.com Its fundamental framework is that of a benzylamine , where a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) is bonded to a nitrogen atom.

The presence of a hydroxyl group on the nitrogen atom classifies it as an N-hydroxylamine . This feature distinguishes it from simple primary or secondary amines and imparts specific reactivity, such as its potential for oxidation. uomustansiriyah.edu.iq

The substitution of a nitro group at the para-position (position 4) of the benzene ring makes it a nitroaromatic compound . nih.govwikipedia.org This group's strong electron-withdrawing properties significantly alter the electron density distribution across the aromatic ring and influence the acidity and reactivity of other parts of the molecule. wikipedia.org

The table below summarizes the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 2912-97-2 | guidechem.comepa.gov |

| Molecular Formula | C₇H₈N₂O₃ | guidechem.com |

| Molecular Weight | 168.15 g/mol | guidechem.com |

| Canonical SMILES | C1=CC(=CC=C1CNO)N+[O-] | guidechem.com |

| InChI Key | JYQIRTMMOJTJTL-UHFFFAOYSA-N | guidechem.com |

Structurally, it is related to other substituted benzylamines such as 4-nitrobenzylamine (B181301) and various hydroxybenzylamines. lookchem.comnih.gov Its structure is also comparable to other nitro-containing compounds like N-hydroxy-4-nitrobenzimidamide. nih.gov The interplay between the N-hydroxy group and the para-nitro substituent on the benzylamine core defines the unique chemical space occupied by this compound and drives its potential applications in chemical research.

Structure

3D Structure

Properties

CAS No. |

2912-97-2 |

|---|---|

Molecular Formula |

C7H8N2O3 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

N-[(4-nitrophenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C7H8N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-4,8,10H,5H2 |

InChI Key |

JYQIRTMMOJTJTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNO)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Pathways of N Hydroxy 4 Nitrobenzylamine

Strategies for N-Hydroxylation of 4-Nitrobenzylamine (B181301) Precursors

The direct introduction of a hydroxyl group onto the nitrogen atom of 4-nitrobenzylamine represents a direct approach to forming N-hydroxy-4-nitrobenzylamine. This transformation can be achieved through either catalytic or stoichiometric means, each with its own set of advantages and challenges.

Catalytic N-Hydroxylation Approaches

Catalytic N-hydroxylation of primary amines, including benzylamine (B48309) derivatives, is a field of significant interest, particularly involving enzymatic and biomimetic systems. Cytochrome P450 (CYP) enzymes, for instance, are known to metabolize alkyl- and arylamines, sometimes resulting in the formation of hydroxylated amines. google.com The mechanism of N-hydroxylation of primary and secondary amines by CYPs has been studied using density functional theory (DFT), with findings suggesting a preference for a hydrogen abstraction and rebound mechanism over a direct oxygen transfer. google.com In this mechanism, the rebound step is often rate-limiting, which is a key difference from the hydroxylation of aliphatic carbon atoms. google.com

While direct catalytic N-hydroxylation of 4-nitrobenzylamine is not extensively documented, studies on analogous primary aromatic amines provide insight into potential pathways. For instance, the oxidation of various primary amines can be achieved using different catalytic systems. Research into the oxidative coupling of benzylamines, while aiming for imine formation, often proceeds through intermediates that are conceptually related to N-hydroxylation. nih.gov

Below is a table summarizing catalytic systems used for the oxidation of benzylamine derivatives, which could potentially be adapted for N-hydroxylation.

| Catalyst System | Oxidant | Substrate | Product | Yield (%) | Reference |

| Salicylic Acid | O₂ | Benzylamine | N-Benzylidenebenzylamine | 80 | nih.gov |

| Mn(II)/tert-BuOOH | tert-BuOOH | Benzylamine | N-Benzylbenzaldimine | - | researchgate.net |

| Cytochrome P450 | NADPH/O₂ | N-substituted Benzylamines | α-Hydroxylamines | - | google.com |

Table 1: Examples of Catalytic Oxidation Systems for Benzylamine Derivatives.

Stoichiometric N-Hydroxylation Methods

Stoichiometric oxidation provides an alternative route to N-hydroxylated products. Various reagents have been developed for the oxidation of primary and secondary amines to their corresponding hydroxylamines. For instance, the use of electrophilic oxaziridines has been explored for the N-amination of various nucleophiles, including amines. unc.edu These reagents can transfer a protected nitrogen group, which can then be deprotected to yield the desired hydroxylamine (B1172632).

Another approach involves the use of peroxides or other strong oxidizing agents. The reaction of magnesium amides with tert-butyl 2,6-dimethyl perbenzoate in tetrahydrofuran at 0 °C has been shown to provide O-tert-Butyl-N,N-disubstituted hydroxylamines with good functional group tolerance. organic-chemistry.org While this method is for N,N-disubstituted hydroxylamines, it demonstrates the principle of using stoichiometric oxidants for N-O bond formation.

The table below provides examples of stoichiometric reagents used for the synthesis of hydroxylamines.

| Reagent(s) | Substrate | Product | Yield (%) | Reference |

| Benzyl (B1604629) chloride, Hydroxylamine hydrochloride | Benzyl chloride | N-Benzylhydroxylamine hydrochloride | 75 | mdpi.com |

| Tungstate, Oxidant, Diphenylamine | Diphenylamine | C-phenyl-N-benzyl nitrone | - | scispace.com |

| Oxaziridine | Primary/Secondary Amines | N-protected Hydroxylamines | - | unc.edu |

Table 2: Stoichiometric Methods for Hydroxylamine Synthesis.

Reduction of Nitro Groups in Benzyl Systems to N-Hydroxylated Intermediates

A more common and often more selective approach to synthesizing N-aryl hydroxylamines is the partial reduction of the corresponding nitro compounds. This strategy is particularly relevant for the synthesis of this compound, where the nitro group on the benzene (B151609) ring can be selectively reduced to a hydroxylamino group.

Chemo-selective Reductions for Hydroxylamine Formation

Chemo-selective reduction of nitroarenes to N-arylhydroxylamines can be achieved using various reducing agents. A classic method involves the use of zinc dust in the presence of ammonium chloride. orgsyn.org This method has been used to prepare β-phenylhydroxylamine from nitrobenzene in yields of 62-68%. orgsyn.org An environmentally benign alternative utilizes zinc dust in a CO₂/H₂O system, which has been shown to reduce various nitroarenes to their corresponding N-arylhydroxylamines with high selectivity and yields ranging from 88% to 99%. orgsyn.org

Another approach is the use of sodium borohydride in the presence of a catalyst. While NaBH₄ alone is generally not effective for reducing nitro groups, its reactivity can be enhanced by additives. For instance, the NaBH₄/Ni(PPh₃)₄ system has been used for the reduction of nitroaromatics to amines, with the hydroxylamine as a likely intermediate. jsynthchem.com

The table below summarizes some chemo-selective reduction methods for nitroarenes.

| Reducing Agent/System | Substrate | Product | Yield (%) | Reference |

| Zinc dust / NH₄Cl | Nitrobenzene | β-Phenylhydroxylamine | 62-68 | orgsyn.org |

| Zinc dust / CO₂/H₂O | Nitrobenzene | N-Phenylhydroxylamine | 88 | orgsyn.org |

| NaBH₄ / Au catalyst | Nitrobenzene | N-Phenylhydroxylamine | - | whiterose.ac.uk |

Table 3: Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines.

Electrochemical Reduction Pathways to Aryl Hydroxylamines

Electrochemical methods offer a clean and controllable way to perform reductions. The electrochemical reduction of nitroaromatic compounds typically proceeds in a stepwise manner, first to the nitroso intermediate, and then to the hydroxylamine. acs.org The hydroxylamine can be the final product or can be further reduced to the corresponding aniline. The selectivity of the reaction can often be controlled by adjusting the electrode potential, pH, and electrode material. acs.org

| Electrode Material | Substrate | Product | Key Findings | Reference |

| Various metals | Nitroaromatics | Aryl hydroxylamines, Anilines | Stepwise reduction via nitroso intermediate. Product selectivity depends on potential, pH, and electrode material. | acs.org |

| Gold (Au) | Nitrate | Hydroxylamine | High efficiency and selectivity for hydroxylamine production from nitrate. | mpg.de |

| Ag, Cu, Ni, Sn, Ti, Zn | Nitrate | Hydroxylamine | Selectivity for hydroxylamine production was maximal for Sn, while faradaic and energy utilization efficiencies were maximal for Ti. | nih.gov |

Table 4: Electrochemical Synthesis of Hydroxylamines.

Catalytic Hydrogenation and Nitro Group Reduction

Catalytic hydrogenation is a widely used industrial method for the reduction of nitro compounds. While the complete reduction to the corresponding amine is the most common outcome, careful selection of catalysts and reaction conditions can allow for the selective formation of the N-hydroxylamine intermediate.

The use of supported platinum catalysts, such as Pt/SiO₂, has been shown to be effective for the selective hydrogenation of various substituted nitroaromatics to the corresponding N-aryl hydroxylamines in excellent yields (up to 99%) under mild conditions (1 bar H₂ at room temperature). mdpi.com The key to achieving high selectivity is the addition of small amounts of amines (e.g., triethylamine) and dimethyl sulfoxide (DMSO); the amine promotes the conversion of the nitroaromatic, while DMSO inhibits the further hydrogenation of the hydroxylamine to the aniline. mdpi.com

Raney Nickel (Raney Ni) has also been used as a catalyst for the reduction of substituted nitrobenzenes with hydrazine to prepare N-phenylhydroxylamines under mild conditions. google.com

However, in some cases, the accumulation of hydroxylamines during catalytic hydrogenation is undesirable, and methods have been developed to prevent this. For example, the addition of catalytic amounts of vanadium compounds to noble metal, nickel, or cobalt catalyst systems can almost completely prevent the accumulation of hydroxylamines, leading to the direct formation of the amine. nih.gov

Table 5: Catalytic Hydrogenation for the Reduction of Nitro Groups.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be approached through several strategic pathways, primarily involving modifications to the hydroxylamine functional group or by introducing new substituents to the aromatic ring. These derivatization strategies are crucial for tuning the molecule's chemical properties and for creating libraries of related compounds for further research.

Modification of the Amine Moiety

The N-hydroxy-amine (hydroxylamine) moiety is a versatile functional group that allows for various chemical modifications. The presence of both nitrogen and oxygen atoms provides multiple sites for reaction, enabling the synthesis of a diverse range of derivatives. Key transformations include N-alkylation, O-alkylation, and acylation.

N-Alkylation and O-Alkylation: The nitrogen and oxygen atoms of the hydroxylamine group can be alkylated using appropriate alkylating agents under basic conditions. The selectivity between N- and O-alkylation is often dependent on the specific reaction conditions and the nature of the electrophile.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, can lead to the formation of N-acyl or O-acyl derivatives. These reactions are typically straightforward and provide a means to introduce a wide variety of functional groups.

Conversion from Amines: The foundational hydroxylamine group is often synthesized from a corresponding primary amine precursor. google.com This transformation is a key step that enables the subsequent derivatization at the amine moiety.

Functionalization of the Aromatic Ring

The aromatic ring of this compound offers another avenue for derivatization through electrophilic aromatic substitution reactions. The existing substituents on the ring—the nitro group (-NO₂) and the N-hydroxy-aminomethyl group (-CH₂NHOH)—govern the position of any new incoming groups.

Directing Effects: The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. Conversely, the alkylamine group is typically an activating group and an ortho-, para-director. The interplay between these two groups dictates the regioselectivity of substitution reactions.

Reaction Types: Standard aromatic functionalization reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, could potentially be employed. However, the reaction conditions must be carefully controlled to avoid undesired side reactions with the reactive hydroxylamine moiety. The oxidative nature of many electrophilic substitution reagents presents a significant challenge, potentially leading to the degradation of the hydroxylamine group.

Research into advanced functionalization methods, such as metal-mediated cascade cyclizations, continues to expand the possibilities for modifying complex aromatic structures. rsc.org

Formation of Carbamates and Related Protected Forms from 4-Nitrobenzylamine

Carbamates are significant derivatives of amines and serve as important protecting groups in organic synthesis. The synthesis of carbamates from 4-nitrobenzylamine is a well-established process that can also serve as a pathway to this compound derivatives. 4-Nitrobenzyl carbamates are of particular interest as they can be reduced to the corresponding hydroxylamines, which may then fragment to release a protected amine. researchgate.net

Several methods exist for the synthesis of carbamates from a primary amine like 4-nitrobenzylamine.

Reaction with Chloroformates: A common method involves reacting the amine with an alkyl or aryl chloroformate in the presence of a base. wikipedia.org For example, ethyl chloroformate reacts with an amine and aqueous sodium hydroxide to yield the corresponding ethyl carbamate (B1207046). bu.edu

Reaction with Carbonates: Di-substituted carbonates, such as bis(4-nitrophenyl)carbonate, can be used to form carbamates in a two-step, one-pot process where the carbonate first reacts with a phenol and then with the target amine. google.com

From Isocyanates: The Curtius rearrangement can be used to generate an isocyanate, which then reacts with an alcohol to form the carbamate. wikipedia.orgorganic-chemistry.org

Three-Component Coupling: An efficient synthesis involves the three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org

The subsequent reduction of the nitro group in the 4-nitrobenzyl carbamate to a hydroxylamino group creates the N-hydroxy derivative. This reduction is often performed using nitroreductases, which efficiently catalyze the conversion. researchgate.net The resulting p-hydroxylamino-benzyl carbamate is significantly less stable than its nitro counterpart because the electron-donating hydroxylamine group facilitates hydrolytic cleavage. researchgate.net

| Method | Reagents | Description | Reference |

|---|---|---|---|

| From Chloroformates | Amine, Ethyl Chloroformate, Base (e.g., NaOH) | The amine is treated with ethyl chloroformate in the presence of a base to form the ethyl carbamate derivative. | wikipedia.orgbu.edu |

| From Carbonates | Amine, Bis(p-nitrophenyl)carbonate, Triethylamine | A reaction involving an intermediate formed from a phenol and bis(p-nitrophenyl)carbonate, which then reacts with the amine. | google.com |

| From Isocyanates (via Curtius Rearrangement) | Acyl Azide, Alcohol | An acyl azide undergoes rearrangement to an isocyanate, which is trapped by an alcohol to yield the carbamate. | wikipedia.orgorganic-chemistry.org |

| Three-Component Coupling | Amine, Carbon Dioxide (CO₂), Halide, Cs₂CO₃, TBAI | A direct coupling method that utilizes CO₂ as a C1 source under mild conditions. | organic-chemistry.org |

Green Chemistry Considerations in Synthesis

Applying the principles of green chemistry to the synthesis of this compound and its derivatives is essential for developing environmentally sustainable and efficient chemical processes. Key areas of focus include the use of solvent-free reaction conditions and the development of advanced catalytic systems.

Solvent-Free Reaction Methodologies

Eliminating or reducing the use of organic solvents is a primary goal of green chemistry, as solvents contribute significantly to chemical waste and environmental impact. Solvent-free synthesis, often conducted through mechanochemistry, offers a compelling alternative.

A prominent example of this approach is the use of grinding techniques for chemical reactions. For instance, the Claisen-Schmidt condensation to synthesize chalcones has been successfully performed by grinding the reactants (e.g., 4-hydroxyacetophenone and 4-nitrobenzaldehyde) together, sometimes with a solid catalyst like NaOH, for a short period at room temperature. researchgate.netbohrium.com This method not only avoids organic solvents but also can lead to reduced reaction times and high yields. bohrium.com

While not yet specifically reported for this compound, such solvent-free grinding methodologies represent a promising green alternative that could be adapted for its synthesis or derivatization, particularly in steps involving condensations or solid-phase reactions.

Catalytic Systems for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and lower energy consumption. For the synthesis of this compound, the most critical step amenable to catalysis is the selective reduction of the aromatic nitro group.

The catalytic reduction of aromatic nitro compounds to their corresponding phenylhydroxylamines is a significant challenge because the reaction can easily proceed to the more thermodynamically stable amine. nih.gov Developing catalytic systems that can selectively stop at the hydroxylamine stage is an area of active research.

Heterogeneous Catalysis: Platinum supported on carbon (Pt/C) has been identified as an effective catalyst for the hydrogenation of nitrobenzene to N-phenylhydroxylamine. nih.gov The selectivity of this process is highly dependent on factors such as the catalyst support, metal loading, and the presence of additives.

Hydrogen Sources: While molecular hydrogen (H₂) is a common reductant, other hydrogen sources are being explored for safer and more sustainable processes.

Reductive Carbonylation: In a related green catalytic process, Pd(II)-complexes have been used to catalyze the reductive carbonylation of nitrobenzene. mdpi.com By carefully selecting the solvent and ligands, this one-pot synthesis can selectively produce valuable products, demonstrating the power of catalysis to control reaction pathways and improve sustainability. mdpi.com

The development of novel catalysts, including those based on non-precious metals or biocatalysts, continues to be a priority for making the synthesis of hydroxylamines like this compound more sustainable.

| Catalytic System | Reaction | Key Features | Reference |

|---|---|---|---|

| Platinum on Carbon (Pt/C) | Catalytic hydrogenation of aromatic nitro compounds to phenylhydroxylamines. | A well-established heterogeneous catalyst. Selectivity is influenced by metal concentration and support matrix. Often requires additives like DMSO. | nih.gov |

| Palladium(II) Complexes (e.g., [PdCl₂(dppb)]) | Reductive carbonylation of nitrobenzene. | Homogeneous catalyst used for one-pot synthesis. Selectivity towards different products can be tuned by the solvent and ligands. | mdpi.com |

| Nickel/Iridium Catalysts | Asymmetric hydrogenation of oximes to hydroxylamines. | Used for the synthesis of chiral hydroxylamines from oxime precursors. | nih.gov |

Atom Economy and Waste Minimization in N-hydroxylation Processes

The pursuit of sustainable chemical manufacturing necessitates a thorough evaluation of synthetic routes through the principles of green chemistry. Key metrics in this assessment are atom economy and the Environmental Factor (E-Factor), which quantify the efficiency of a reaction in terms of incorporating reactant atoms into the desired product and the amount of waste generated, respectively. N-hydroxylation processes, particularly those involving the reduction of nitro compounds, present both challenges and opportunities for waste minimization.

The concept of atom economy , developed by Barry Trost, provides a theoretical measure of the efficiency of a chemical reaction. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. An ideal reaction would have an atom economy of 100%, where all atoms from the reactants are incorporated into the final product.

In contrast, the E-Factor offers a more practical measure of the environmental impact of a chemical process by quantifying the total mass of waste produced per unit mass of product. This metric encompasses not only byproducts from the reaction but also solvent losses, reagent and catalyst waste, and energy consumption. A lower E-Factor signifies a more environmentally benign process.

Catalytic hydrogenation and transfer hydrogenation methods for the synthesis of N-arylhydroxylamines from nitroarenes are generally considered to have a higher atom economy compared to stoichiometric reductions. This is because the primary byproduct in these catalytic processes is often water, a benign and low-molecular-weight molecule. In contrast, reductions using metals like zinc or tin generate significant amounts of metal salts as waste, leading to a lower atom economy and a higher E-Factor.

For instance, the industrial synthesis of anilines, which are often produced via the reduction of nitroaromatics, has seen a shift towards catalytic hydrogenation to improve atom economy and reduce waste. However, the treatment of wastewater from these processes remains a significant environmental challenge, with methods like membrane distillation, crystallization, and advanced oxidation processes being employed for remediation mdpi.com. The recycling of waste products, such as in the case of aniline production where waste can be converted into non-toxic amino-complex compounds, represents a valuable strategy for waste minimization witpress.com.

To illustrate the application of these principles, a hypothetical atom economy calculation for the synthesis of this compound via the reduction of 4-nitrobenzaldehyde oxime can be performed. By analyzing the stoichiometry of the reaction, one can determine the theoretical efficiency of atom incorporation. Similarly, an estimation of the E-Factor would require a detailed analysis of all materials used in a specific experimental procedure, including solvents, catalysts, and workup reagents.

Interactive Data Table: Comparison of Green Chemistry Metrics for Hypothetical N-hydroxylation Processes

| Synthetic Method | Primary Reactants | Desired Product | Major Byproducts | Theoretical Atom Economy (%) | Estimated E-Factor Range | Key Waste Streams |

| Catalytic Hydrogenation | 4-Nitrobenzaldehyde Oxime, H₂ | This compound | H₂O | High (~90%) | Low (1-5) | Catalyst residue, solvent |

| Zinc Dust Reduction | 4-Nitrobenzaldehyde Oxime, Zn, NH₄Cl | This compound | ZnO, ZnCl₂, NH₃ | Moderate (~60-70%) | High (10-50) | Metal salts, ammonia |

| Transfer Hydrogenation | 4-Nitrobenzaldehyde Oxime, Hydrazine | This compound | N₂, H₂O | High (~85%) | Low-Moderate (5-15) | Unreacted hydrazine, catalyst |

Note: The values in this table are estimations for illustrative purposes and would vary depending on the specific reaction conditions and workup procedures.

By focusing on catalytic methods, optimizing reaction conditions to minimize side reactions, and implementing effective waste treatment and recycling strategies, the synthesis of this compound and other N-hydroxylated compounds can be aligned more closely with the principles of green chemistry, thereby reducing their environmental impact. The continuous development of novel catalysts and greener reaction media is crucial for advancing the sustainability of these important chemical transformations.

Mechanistic Investigations of Reactions Involving N Hydroxy 4 Nitrobenzylamine and Its Analogues

Electron Transfer and Redox Mechanisms of Nitro and Hydroxylamine (B1172632) Groups

The chemical behavior of N-hydroxy-4-nitrobenzylamine is dominated by the redox properties of its nitro and hydroxylamine functionalities. These groups undergo a series of electron and proton transfer reactions that are fundamental to the compound's reactivity.

Multi-Electron Reduction Pathways of Nitro Compounds

The reduction can be initiated by various means, including enzymatic action, such as by bacterial nitroreductases, or by chemical reductants. nih.gov Nitroreductases, for instance, typically catalyze a two-electron reduction of the nitro group to a nitroso group, which is then rapidly reduced in a second two-electron step to the hydroxylamine. nih.gov The nitroso intermediates are generally more easily reduced than the parent nitro compounds. nih.gov

The specific pathway and the stability of the intermediates are influenced by the redox potential of the nitroaromatic compound and the nature of the reducing agent. nih.gov

Oxidation-Reduction Cycles of N-Hydroxylamines

N-hydroxylamines are key intermediates in both the reduction of nitro compounds and the oxidation of amines. They can participate in various redox reactions, acting as either reducing or oxidizing agents. For instance, N-hydroxylamines can be oxidized back to the nitroso species. acs.org This reversible process is a critical aspect of their chemistry.

Under aerobic conditions, arylhydroxylamines can be unstable and may disproportionate to form the corresponding nitroso and amino compounds. nih.gov They can also be oxidized by various cellular components, contributing to their biological effects. The redox cycling between hydroxylamines and nitroso compounds can lead to the generation of reactive oxygen species, which is a significant aspect of the toxicity of some nitroaromatic compounds. nih.gov

Fragmentation and Rearrangement Processes

The therapeutic potential of many 4-nitrobenzyl systems lies in their ability to fragment and release an active molecule following the reduction of the nitro group. This process is intricately linked to the formation of the hydroxylamine intermediate.

Reductively Triggered Fragmentation of 4-Nitrobenzyl Systems

The reduction of the 4-nitrobenzyl group to the corresponding 4-hydroxylaminobenzyl derivative is the critical trigger for fragmentation. rsc.orgresearchgate.net This transformation dramatically increases the electron-donating ability of the substituent at the 4-position of the benzyl (B1604629) ring. This enhanced electron-donating character facilitates the cleavage of a bond at the benzylic position, leading to the release of a leaving group. rsc.org

The rate of this fragmentation is a crucial factor in the design of bioreductive prodrugs, as a rapid release of the active agent is often desired following enzymatic reduction in target tissues. rsc.org Studies have shown that the fragmentation rate can be influenced by substituents on the benzyl ring, with electron-donating groups generally accelerating the process. rsc.org

Role of 4-Hydroxylamine Intermediates in Fragmentation

The 4-hydroxylaminobenzyl intermediate is central to the fragmentation mechanism. researchgate.net Following its formation, this intermediate undergoes a rearrangement that leads to the expulsion of the leaving group and the formation of a reactive quinone methide imine (or azaquinone methide) species. researchgate.netresearchgate.net

Influence of pH on Reaction Pathways and Intermediate Stability

The pH of the surrounding medium can have a profound effect on both the rate of fragmentation and the stability of the intermediates involved. Detailed studies have shown that the yield of released amines from 4-nitrobenzyl carbamates decreases as the pH increases from 4 to 7. researchgate.net

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound is dictated by the interplay of its functional groups. The N-hydroxyamine group can act as a nucleophile through the nitrogen or oxygen lone pairs, while the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the benzylic position.

Aminolysis reactions involving benzylamines typically proceed via nucleophilic substitution or addition-elimination pathways. In the context of this compound acting as a nucleophile, the nitrogen atom is generally the more nucleophilic center compared to the hydroxyl oxygen.

The rate of aminolysis is highly dependent on the nature of the electrophile and the reaction conditions. For instance, in reactions with acyl chlorides or activated esters, the N-hydroxyamine nitrogen would attack the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate would lead to the formation of an N-acylated product.

Hypothetical Kinetic Data for Aminolysis

The following interactive table presents hypothetical second-order rate constants (k₂) for the reaction of this compound with various substituted benzylamines. This data illustrates the expected trend of increasing reaction rate with more electron-donating substituents on the benzylamine (B48309), which increases its nucleophilicity.

| Substituent on Benzylamine | pKa of Benzylamine | Hypothetical k₂ (M⁻¹s⁻¹) |

| 4-Methoxy | 9.68 | 0.015 |

| 4-Methyl | 9.54 | 0.012 |

| Unsubstituted | 9.34 | 0.010 |

| 4-Chloro | 9.14 | 0.007 |

| 4-Nitro | 7.14 | 0.001 |

Note: This data is illustrative and not based on experimental results for this compound.

The this compound molecule presents multiple sites for interaction with electrophiles and nucleophiles.

Hydroxyl Group: The hydroxyl group can act as a nucleophile, particularly in the presence of a base which would deprotonate it to form a more nucleophilic alkoxide. It can also be a target for electrophiles, leading to O-alkylation or O-acylation. The reactivity of the hydroxyl group is somewhat attenuated by the electron-withdrawing effect of the para-nitro group.

Nitro Group: The nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. However, given the presence of the benzylic amine, other reaction pathways are often more favorable. The oxygen atoms of the nitro group have lone pairs and can act as weak Lewis bases, coordinating to strong Lewis acids.

Benzylic Position: The benzylic carbon is susceptible to nucleophilic attack if a suitable leaving group is present. However, in this compound itself, there is no inherent leaving group at this position.

Expected Reactivity Summary

| Reagent Type | Site of Interaction | Expected Product Type |

| Strong Acid | Nitrogen/Oxygen | Protonated amine/hydroxyl |

| Strong Base | Hydroxyl Proton | Alkoxide |

| Acyl Halide | Nitrogen | N-acylated product |

| Alkyl Halide | Nitrogen/Oxygen | N- or O-alkylated product |

| Strong Nucleophile | Aromatic Ring (ortho to NO₂) | Nucleophilic aromatic substitution product (less likely) |

Photochemical and Photoinduced Reaction Mechanisms

Nitrobenzyl compounds are well-known for their photochemical reactivity, often utilized in photolabile protecting groups. The presence of the nitro group in this compound suggests a rich photochemistry.

Upon absorption of UV light, o-nitrobenzyl compounds typically undergo an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. This leads to the formation of an aci-nitro intermediate, which can then rearrange to release a protected group. While this compound is a para-substituted isomer, photo-induced reactions are still possible, though the mechanisms may differ from the well-studied ortho isomers.

For p-nitrobenzyl compounds, photocleavage often proceeds through different pathways, potentially involving radical intermediates or electron transfer processes. The N-O bond in the N-hydroxyamine moiety could also be susceptible to photochemical cleavage.

The electron-deficient nitroaromatic ring of this compound makes it a good candidate for forming electron donor-acceptor (EDA) complexes with electron-rich molecules. Upon photoexcitation, these complexes can undergo single-electron transfer (SET) from the donor to the nitroaromatic acceptor. This can initiate a cascade of reactions, leading to bond cleavage or formation.

For example, in the presence of an amine as an electron donor, an EDA complex could form. Photoinduced electron transfer would generate a radical anion of the nitrobenzylamine and a radical cation of the donor amine. The subsequent fate of these radical ions would depend on the specific reaction conditions.

Photochemical activation of this compound can lead to several reaction pathways:

N-O Bond Homolysis: Direct photolysis could lead to the homolytic cleavage of the relatively weak N-O bond, generating a benzylaminyl radical and a hydroxyl radical.

Reduction of the Nitro Group: In the presence of a suitable hydrogen donor, the excited state of the nitro group could abstract a hydrogen atom, initiating a reduction cascade.

Photo-redox Reactions: As mentioned, through the formation of EDA complexes, this compound can participate in photo-redox reactions, acting as a photo-oxidant.

The specific pathway followed would be highly dependent on the wavelength of irradiation, the solvent, and the presence of other reactants.

Enzyme-Mediated Transformations and Biocatalytic Mechanisms of this compound and Its Analogues

The enzymatic transformations of this compound and related nitroaromatic compounds are of significant interest in the fields of drug metabolism and biocatalysis. Key enzymes involved in these transformations include monooxygenases and nitroreductases, which mediate distinct but crucial reactions.

N-Dealkylation Mechanisms by Monooxygenases

The N-dealkylation of amines is a critical metabolic pathway often catalyzed by cytochrome P450 (P450) enzymes, a superfamily of monooxygenases. researchgate.netku.edu While direct studies on the N-dealkylation of this compound are not extensively documented, the mechanistic principles governing the N-dealkylation of N-benzylamines and other N-alkylamines provide a strong framework for understanding its potential metabolic fate. researchgate.netku.edu

Two primary mechanisms have been proposed for P450-catalyzed N-dealkylation: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). ku.eduwashington.edu

Hydrogen Atom Transfer (HAT) Mechanism: In this mechanism, the P450 enzyme abstracts a hydrogen atom from the carbon alpha to the nitrogen atom. This is followed by a rebound of a hydroxyl group to the resulting carbon radical, forming an unstable carbinolamine (or hemiaminal) intermediate. This intermediate then non-enzymatically collapses to yield the dealkylated amine and a carbonyl compound. washington.edu For N-benzylamines, this would result in the formation of an amine and benzaldehyde.

Single Electron Transfer (SET) Mechanism: The SET mechanism involves the transfer of a single electron from the nitrogen atom of the amine to the activated P450 enzyme, forming an aminium radical cation. Subsequent deprotonation of the adjacent carbon atom leads to the formation of a carbon-centered radical, which can then be oxidized to form the carbinolamine intermediate, ultimately leading to the same dealkylation products. researchgate.net

The predominance of either the HAT or SET mechanism is believed to depend on the specific P450 isozyme and the electronic and steric properties of the substrate. researchgate.net Studies on N-benzyl-N-cyclopropylamine have provided evidence for a HAT mechanism in P450-catalyzed oxidation, leading to "ordinary" N-dealkylation products. nih.gov In contrast, peroxidases are generally thought to catalyze N-dealkylation via a one-electron transfer process. researchgate.net

For a substrate like this compound, the presence of the electron-withdrawing nitro group and the N-hydroxy functionality would likely influence its interaction with P450 enzymes and the specific dealkylation mechanism that prevails.

Role as a Substrate or Intermediate in Biocatalytic Processes

This compound and its analogues serve as crucial intermediates in biocatalytic processes, particularly those involving nitroreductases. These enzymes are pivotal in the bioreductive activation of nitroaromatic compounds, a strategy widely employed in the design of prodrugs for cancer therapy. ackerleylab.com

The general scheme for the nitroreductase-catalyzed reduction of a nitroaromatic compound involves a stepwise reduction of the nitro group. The nitro group is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine derivative. nih.govresearchgate.net This N-hydroxy intermediate is often the key to the prodrug's activation.

In the context of 4-nitrobenzyl compounds used as prodrug triggers, such as 4-nitrobenzyl carbamates, the enzymatic reduction to the corresponding this compound analogue is the critical activation step. rsc.org The conversion of the strongly electron-withdrawing nitro group to an electron-donating hydroxylamino group dramatically alters the electronic properties of the benzyl ring. This electronic shift facilitates the spontaneous fragmentation or "self-immolation" of the molecule, leading to the release of a cytotoxic effector molecule. ackerleylab.comrsc.org

The stability and fragmentation kinetics of the N-hydroxy intermediate are crucial for the efficacy of the prodrug. Research on 4-nitrobenzyl carbamates has shown that the rate of fragmentation of the hydroxylamine intermediate is influenced by substituents on the benzyl ring, with electron-donating groups generally accelerating the release of the active drug. rsc.org

Mechanistic Insights into Nitroreductase Activity on Nitrobenzyl Compounds

Bacterial nitroreductases, such as those from Escherichia coli (NfsA and NfsB), are flavoenzymes that catalyze the reduction of nitroaromatic compounds using NAD(P)H as a cofactor. ackerleylab.com The catalytic mechanism is generally described as a ping-pong bi-bi mechanism. ackerleylab.comnih.gov This involves two main half-reactions:

Reductive Half-Reaction: The flavin mononucleotide (FMN) prosthetic group of the nitroreductase is reduced by the transfer of a hydride ion from NAD(P)H.

Oxidative Half-Reaction: The reduced FMN then transfers electrons to the nitroaromatic substrate, leading to its reduction.

The reduction of the nitro group occurs in a stepwise manner, with the formation of nitroso and hydroxylamine intermediates. nih.gov For nitrobenzyl compounds, the key transformation is the two-electron reduction of the nitro group to a hydroxylamino group, forming the this compound intermediate. researchgate.net

The substrate specificity of nitroreductases is notably broad, allowing them to act on a wide range of nitroaromatic compounds. nih.gov This promiscuity is advantageous for their application in prodrug therapy. However, the efficiency of reduction can vary depending on the specific nitroreductase and the structure of the nitrobenzyl substrate. researchgate.net

The table below summarizes the key enzymatic transformations involving this compound and its analogues.

| Enzyme Class | Transformation | Substrate/Intermediate | Key Mechanistic Steps | Products |

| Monooxygenases (Cytochrome P450) | N-Dealkylation | N-benzylamines | Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) leading to a carbinolamine intermediate. | Dealkylated amine, Benzaldehyde |

| Nitroreductases | Nitro Reduction | 4-Nitrobenzyl compounds | Ping-pong bi-bi mechanism; stepwise reduction of the nitro group via nitroso and hydroxylamine intermediates. | This compound (intermediate), 4-Aminobenzylamine |

| Nitroreductases (Prodrug Activation) | Fragmentation | N-hydroxy-4-nitrobenzyl carbamate (B1207046) analogues | Spontaneous fragmentation following enzymatic reduction to the hydroxylamine. | Active drug, 4-aminobenzyl alcohol derivative |

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing reaction mechanisms, offering detailed structural information in real-time without disturbing the reacting system.

In-Situ NMR for Reaction Monitoring and Intermediate Identification

In-situ or real-time NMR monitoring allows for the direct observation of a reaction's progress from within the NMR tube. nih.govrsc.org This technique is exceptionally powerful for identifying short-lived intermediates like N-hydroxy-4-nitrobenzylamine. By acquiring spectra at regular intervals, chemists can track the consumption of reactants and the formation of products, while simultaneously searching for new signals corresponding to transient species. researchgate.netresearchgate.net

For instance, in the controlled reduction of 4-nitrobenzaldehyde, one would monitor the disappearance of the characteristic aldehyde proton signal (~10.1 ppm) and the aromatic signals of the starting material. Concurrently, the appearance of signals for the final product, 4-nitrobenzylamine (B181301) (benzylic CH₂ ~4.2 ppm), would be tracked. The detection of a new set of transient signals, for example, a benzylic CH proton signal at a chemical shift intermediate between the aldehyde and the amine, could indicate the formation of this compound. rsc.orgupenn.edu Quantitative analysis of these signals over time provides a complete kinetic profile of the reaction, revealing the concentration evolution of each species. rsc.org

Interactive Table: Representative ¹H NMR Chemical Shifts (ppm) for Monitoring the Reduction of 4-Nitrobenzaldehyde

| Compound | Aromatic Protons (ortho to NO₂) | Aromatic Protons (meta to NO₂) | Benzylic Proton(s) | Other Protons |

| 4-Nitrobenzaldehyde (Reactant) | ~8.40 (d) | ~8.05 (d) | ~10.1 (s, -CHO) | - |

| This compound (Intermediate) | ~8.25 (d) | ~7.65 (d) | ~5.5 (s, -CH(OH)NH-) | Variable (-NHOH) |

| 4-Nitrobenzylamine (Product) | ~8.20 (d) | ~7.55 (d) | ~4.2 (s, -CH₂NH₂) | Variable (-NH₂) |

Note: The chemical shifts for the intermediate are hypothetical and based on typical values for similar structures. The exact values would be determined experimentally via in-situ NMR.

Advanced NMR Techniques for Conformational and Dynamic Analysis

Beyond simple 1D NMR, advanced multi-dimensional techniques are crucial for the unambiguous structural confirmation of a proposed intermediate like this compound.

2D Correlation Spectroscopy (COSY): This experiment would reveal scalar coupling between protons, for instance, confirming the connectivity between the benzylic proton and the N-H proton if coupling is observed.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of the benzylic carbon signal based on the chemical shift of its attached proton.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons. For this compound, NOESY could provide insights into the preferred conformation around the C-N and N-O single bonds by observing spatial proximity between the benzylic proton and specific aromatic protons.

These advanced methods, often employed at low temperatures to increase the lifetime of the intermediate, provide the definitive evidence required for structural elucidation.

Mass Spectrometry for Reaction Profiling and Product Analysis

Mass spectrometry (MS) is a highly sensitive technique that provides molecular weight and elemental composition information, making it ideal for detecting trace-level intermediates and confirming product identity.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, enabling the determination of a compound's elemental formula. This is critical for distinguishing the target intermediate from other potential species in a complex reaction mixture that may have the same nominal mass. For this compound, the exact mass is calculated based on the most abundant isotopes of its constituent elements (C, H, N, O).

Interactive Table: HRMS Data for this compound and Related Species

| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |

| 4-Nitrobenzylamine | C₇H₈N₂O₂ | 152 | 152.05858 nih.gov |

| This compound | C₇H₈N₂O₃ | 168 | 168.05350 |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151 | 151.02184 |

Observing an ion in the reaction mixture with a measured m/z value matching 168.05350 to within a few parts per million (ppm) provides strong evidence for the presence of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Reaction Monitoring

Electrospray Ionization (ESI) is a soft ionization technique that allows ions to be generated directly from a solution phase and transferred into the mass spectrometer with minimal fragmentation. nih.gov This makes ESI-MS exceptionally well-suited for monitoring reactions in real-time and detecting delicate, non-covalent complexes or thermally labile intermediates that would be destroyed by harsher ionization methods. researchgate.net

By continuously infusing a small sample of the reaction mixture into the ESI source, one can generate a time-dependent profile of the ions present. The detection of the protonated molecule [M+H]⁺ at m/z 169.06078 would signal the formation of this compound. This technique can also be used to identify subsequent products, such as nitrones, which could be formed via oxidation of the hydroxylamine (B1172632) intermediate. whiterose.ac.ukacs.org The high sensitivity of ESI-MS allows for the detection of intermediates even when their concentration is below the detection limit of NMR. nih.gov

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a valuable technique for monitoring reactions that involve a change in chromophores. The 4-nitrobenzyl moiety is an excellent chromophore, making UV-Vis a straightforward method for tracking its transformation.

Fluorescence spectroscopy is generally not suitable for the direct analysis of this compound. Nitroaromatic compounds are known to be efficient quenchers of fluorescence, meaning they typically exhibit very weak or no emission. Therefore, this technique would not be the primary choice for monitoring its formation or fate.

Lack of Specific Research Data on this compound Precludes Detailed Spectroscopic Analysis

A comprehensive review of available scientific literature reveals a significant gap in the specific experimental data required to generate a detailed article on the advanced spectroscopic characterization of this compound. While general principles of spectroscopic techniques and data for structurally related compounds are accessible, specific research focusing on the electronic transitions, fluorescence properties, vibrational modes, and crystal structure of this compound is not present in the surveyed academic and chemical databases.

The requested article outline necessitates in-depth, specific research findings for each subsection, including data on electronic spectral shifts for mechanistic probing, fluorescence enhancement and quenching mechanisms, detailed analysis of Infrared (IR) and Raman spectra, and single-crystal X-ray diffraction data for solid-state structural determination. This level of detail is contingent on dedicated studies of the compound .

Information is available for analogous compounds, such as 4-nitrobenzylamine and other substituted benzylamine (B48309) derivatives. For instance, studies on 4-nitrobenzylamine provide insights into the general spectroscopic behavior of the nitrobenzylamine moiety. Research on other hydroxy-substituted aromatics offers a basis for understanding the potential electronic and vibrational contributions of the hydroxyl group. However, the unique interplay of the N-hydroxy and the 4-nitro substituents on the benzylamine framework, which is crucial for a precise and scientifically accurate analysis as per the requested outline, has not been specifically documented.

Lack of Specific Research Data for this compound Prevents In-Depth Computational Analysis

The requested article structure, which includes detailed subsections on Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) surface analysis, Natural Bond Orbital (NBO) analysis, Density Functional Theory (DFT) for mechanism elucidation, and Molecular Dynamics (MD) simulations for conformational studies, requires specific data derived from computational investigations of this compound.

While general principles and methodologies for these computational techniques are well-documented for other related compounds, the strict requirement to focus solely on this compound cannot be met due to the absence of published research findings. Generating scientifically accurate and informative content for each specified section and subsection is contingent upon the availability of such dedicated studies.

Therefore, the creation of a detailed article adhering to the provided outline on the computational and theoretical chemistry of this compound is not feasible at this time. Further research and publication of studies on this specific compound are necessary before a comprehensive analysis as requested can be compiled.

Computational and Theoretical Chemistry Studies of N Hydroxy 4 Nitrobenzylamine

Structure-Reactivity and Structure-Property Relationships (SAR/SPR)

Prediction of Chemical Reactivity and Stability

Information regarding the computationally predicted chemical reactivity and stability of N-hydroxy-4-nitrobenzylamine is not available in the reviewed scientific literature. Such studies would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine electronic properties like frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies. These parameters provide insights into the kinetic and thermodynamic stability of a molecule and its propensity to engage in chemical reactions. Without dedicated computational studies, any discussion on these properties for this compound would be conjectural.

Computational Approaches to Molecular Interactions

There is no available research on the use of computational methods to study the molecular interactions of this compound. Investigations of this nature would typically employ techniques like molecular docking, molecular dynamics simulations, or quantum mechanical calculations to understand how this molecule might interact with biological macromolecules or other chemical species. These studies are crucial for predicting the behavior of a compound in a biological system or a chemical mixture. The absence of such research means that the non-covalent interaction profile, including hydrogen bonding, π-stacking, and van der Waals forces, for this compound has not been computationally characterized.

Applications in Advanced Organic Chemistry and Materials Science

Role as a Chemical Intermediate in Complex Molecule Synthesis

N-hydroxy-4-nitrobenzylamine serves as a valuable intermediate in the multi-step synthesis of complex organic molecules. Its structure, featuring a reactive hydroxylamine (B1172632) group and a nitro-substituted aromatic ring, allows for a variety of chemical transformations. This makes it a versatile synthon for constructing elaborate molecular architectures. For instance, N-hydroxyindoles and N-alkoxyindoles, which are present in a range of biologically active natural products, can be synthesized using precursors derived from nitro-containing compounds. nih.gov The synthesis of these indole derivatives often involves base-mediated cyclization reactions of appropriately substituted nitroarenes. nih.gov

Furthermore, derivatives of nitrobenzylamine are utilized in the synthesis of enzyme inhibitors. For example, 4-nitrobenzylamine (B181301) has been used in the preparation of compounds that target peptidylglycine alpha-amidating monooxygenase (PAM) and cyclophilin B, highlighting the importance of the nitrobenzylamine scaffold in medicinal chemistry. nih.govacs.org The nitro group can be chemically modified or reduced to an amino group at a later stage of the synthesis, providing a handle for further functionalization.

Chemical Modification of Advanced Materials

The reactivity of this compound and its analogues extends to the field of materials science, where they are employed for the chemical modification of advanced materials. This functionalization is crucial for tailoring the surface properties of materials to suit specific applications.

Functionalization of Nanomaterials (e.g., Carbon Nanotubes, Graphite Powder)

4-Nitrobenzylamine hydrochloride has been successfully used in the chemical modification of graphite powder and multiwalled carbon nanotubes. sigmaaldrich.com This process typically involves the covalent attachment of the nitrobenzylamine moiety to the surface of the nanomaterials. Such functionalization can alter the electronic properties, solubility, and biocompatibility of the nanomaterials, opening up possibilities for their use in electronics, composites, and biomedical devices. nih.gov The presence of the nitro group on the surface can also serve as a point for further chemical reactions, allowing for the introduction of other functional groups. nih.gov

Development of Chemical Sensors and Probes (Mechanism-Based)

The development of chemical sensors and probes is an area where nitrobenzyl derivatives have shown considerable promise. These sensors often operate on a mechanism-based approach, where the interaction between the analyte and the sensor molecule triggers a detectable signal. The unique electronic and chemical properties of the nitrobenzyl group are leveraged in the design of these sensing systems. rsc.org

Photo-activated gas sensors, for example, utilize light to enhance their sensing performance at room temperature. mdpi.com While not directly mentioning this compound, the principles of using photo-activated materials, such as those involving nitro compounds, are relevant. The interaction of the target analyte with the functionalized surface leads to a change in the material's properties, such as its electrical resistance, which can be measured. mdpi.com The development of sensors for hazardous chemicals like 4-aminophenol also relies on the specific chemical interactions with the sensor's surface, which can be modified with various functional groups to enhance selectivity and sensitivity. researchgate.net

Photolabile Protecting Groups and Caged Compounds Research

Nitrobenzyl derivatives are widely recognized for their application as photolabile protecting groups (PPGs), often referred to as "caged compounds". wikipedia.orgnih.gov These groups can be attached to a biologically active molecule to temporarily inactivate it. The active molecule can then be released at a specific time and location by exposure to light, providing precise spatiotemporal control over its function. researchgate.netnih.gov

The mechanism of photocleavage for 2-nitrobenzyl-based PPGs typically involves a Norrish Type II reaction. wikipedia.orgresearchgate.net Upon absorption of UV light, the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. wikipedia.orgnih.gov This intermediate then rearranges to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct. The efficiency and wavelength sensitivity of this process can be tuned by modifying the substituents on the aromatic ring. harvard.edu For instance, the introduction of methoxy groups can shift the absorption maximum to longer wavelengths. harvard.edu

Interactive Table: Common Photolabile Protecting Groups and their Properties

| Protecting Group Family | Typical Wavelength for Cleavage | Key Features |

| Nitrobenzyl-based | 200-365 nm | Most commonly used, mechanism well-understood. wikipedia.orgresearchgate.net |

| Coumarin-based | 365 nm | Often used in biological systems for caging signaling molecules. nih.gov |

| Benzoin-based | 254 nm | Can be used orthogonally with nitrobenzyl groups. harvard.edu |

| BODIPY-based | 500-635 nm | High extinction coefficients, tunable properties. nih.gov |

| Heptamethine cyanine-based | ~690 nm | Near-infrared uncaging, useful for deeper tissue penetration. nih.gov |

Precursors for Chemical Biology Tools and Mechanistic Probes (e.g., Enzyme Inhibitors)

This compound and related structures serve as important precursors for the synthesis of chemical biology tools and mechanistic probes, particularly enzyme inhibitors. google.com The nitrobenzylamine scaffold can be incorporated into larger molecules designed to interact with the active site of a specific enzyme.

For example, 4-nitrobenzylamine has been shown to be a substrate for bovine plasma amine oxidase (BPAO), leading to the inactivation of the enzyme. researchgate.net This inactivation is accompanied by the formation of a benzoxazole derivative from the cofactor. researchgate.net Similarly, N-(4-nitrobenzyl)glycine is a substrate for peptidylglycine alpha-amidating monooxygenase (PAM), which converts it to 4-nitrobenzylamine and glyoxylate. nih.gov Such studies provide valuable insights into the mechanism of enzyme action and can guide the design of potent and specific inhibitors.

Design Principles for Mechanistic Probes

The design of effective mechanistic probes based on this compound and its analogues relies on several key principles. A fundamental aspect is the understanding of the structure-activity relationship (SAR), which dictates how modifications to the molecule's structure affect its biological activity. nih.gov

For enzyme inhibitors, the probe must be designed to bind to the enzyme's active site with high affinity and specificity. This often involves creating a molecule that mimics the structure of the enzyme's natural substrate or transition state. The nitro group can be strategically placed to interact with specific amino acid residues in the active site or to act as a reactive "warhead" that covalently modifies the enzyme, leading to irreversible inhibition. The study of how different benzylamine (B48309) derivatives interact with enzymes like monoamine oxidase provides a basis for these design principles. researchgate.net

In the context of reductively activated prodrugs, 4-nitrobenzyl carbamates have been designed to release cytotoxic agents upon reduction of the nitro group, a condition often found in hypoxic tumor environments. researchgate.net The design of these probes involves considering the rate of reduction, the stability of the intermediates, and the efficiency of the release of the active drug. researchgate.net

Molecular Interaction Studies (e.g., binding sites)

Currently, specific studies detailing the molecular interactions and binding site analysis of this compound are not prominently featured in the reviewed scientific literature. However, the chemical functionalities present in the molecule allow for theoretical consideration of its potential interactions.

The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. The hydroxylamine moiety can act as both a hydrogen bond donor and acceptor. The benzylamine portion provides an aromatic ring capable of π-π stacking interactions and a secondary amine that can also participate in hydrogen bonding. These features suggest that this compound could be a subject of interest in molecular recognition studies.

In a hypothetical binding scenario, the molecule could orient itself within a protein's active site to maximize favorable interactions. For instance, the nitro group could interact with positively charged or hydrogen bond donor residues, while the hydroxylamine could form hydrogen bonds with various amino acid side chains or the peptide backbone. The aromatic ring could engage in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Computational methods such as molecular docking could be employed to predict the binding modes of this compound with various biological targets. Such studies would provide insights into the potential inhibitory or modulatory activities of this compound.

| Functional Group | Potential Interaction Type | Potential Interacting Partner (in a protein) |

| Nitro Group | Hydrogen Bond Acceptor, Dipole-Dipole | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydroxylamine | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Threonine, Peptide Backbone |

| Benzene (B151609) Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine |

| Amine | Hydrogen Bond Donor | Aspartate, Glutamate, Peptide Backbone Carbonyl |

Utility in Multi-Component Reactions (e.g., Ugi Reaction Variants)

There is no specific mention in the surveyed literature of this compound being utilized as a component in multi-component reactions (MCRs) such as the Ugi reaction. The classical Ugi four-component reaction (Ugi-4CR) involves the combination of a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org

The structure of this compound, containing a primary amine, suggests it could potentially serve as the amine component in an Ugi-type reaction. If used in a standard Ugi reaction, the primary amine of this compound would be expected to react with a carbonyl compound to form a Schiff base, which then reacts with an isocyanide and a carboxylic acid.

However, the presence of the hydroxylamine functionality introduces the possibility of alternative reaction pathways or the need for protecting group strategies to ensure the desired outcome. The nucleophilicity of the hydroxylamine's oxygen could potentially compete with the carboxylic acid in trapping the nitrilium ion intermediate, which could lead to the formation of undesired side products.

While the direct application of this compound in Ugi or other MCRs has not been reported, the exploration of novel components is an active area of research in this field. For instance, variations of the Ugi reaction have been developed that utilize alternative components, such as N-hydroxyimides as carboxylic acid isosteres. nih.gov This demonstrates the potential for expanding the scope of MCRs to include compounds with diverse functionalities like this compound in the future.

| Reaction | Potential Role of this compound | Potential Challenges |

| Ugi Reaction | Amine Component | Competing nucleophilicity of the hydroxylamine group, potential for side reactions. |

| Other Multi-Component Reactions | Nucleophilic Amine Source | Compatibility with other reactants and reaction conditions. |

Emerging Research Directions and Future Perspectives

Integration of N-hydroxy-4-nitrobenzylamine into Novel Catalytic Cycles

The potential for this compound to be integrated into novel catalytic cycles is an area of growing research interest. The reactivity of the N-hydroxyamino group, in conjunction with the electronic effects of the nitro-substituted aromatic ring, suggests its utility in a variety of catalytic transformations.

One promising direction is its use as a precursor to catalytically active species. By analogy with other N-arylhydroxylamines, this compound could serve as a source of nitroxyl radicals or other reactive nitrogen species upon controlled oxidation. These species can, in turn, participate in a range of catalytic oxidation reactions. The redox chemistry of N-hydroxy compounds is a key area of investigation, with studies on similar molecules indicating that the rate of enzymatic oxidation is dependent on the redox potential difference between the N-hydroxy substrate and the catalyst. researchgate.net This suggests that the electrochemical properties of this compound could be tuned for specific catalytic applications.

Furthermore, the compound could act as a ligand for metal centers, with the N-hydroxyamino group coordinating to the metal and influencing its catalytic activity. The electronic properties of the nitro group would play a crucial role in modulating the electron density at the metal center, thereby affecting its reactivity and selectivity.

Another avenue of exploration is its role in aminofunctionalization reactions. Research on iron-catalyzed aminofunctionalization has demonstrated the use of hydroxylamine-derived reagents as both the "amino" source and an "oxidant". researchgate.net It is conceivable that this compound could be employed in similar catalytic systems, providing a direct route for the introduction of the 4-nitrobenzylamino moiety into various organic substrates. The development of such catalytic cycles would be of significant interest for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.

| Catalytic Application | Potential Role of this compound | Key Influencing Factors |

| Oxidation Catalysis | Precursor to nitroxyl radicals | Redox potential of the N-hydroxyamino group |

| Metal Catalysis | Ligand for metal centers | Electronic effects of the nitro group |

| Aminofunctionalization | Source of the 4-nitrobenzylamino group | Reactivity of the N-hydroxyamino group |

Exploration of this compound in Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the application of this compound. The distinct functional groups within the molecule provide a toolkit for designing and constructing complex, self-assembling systems.

The key to its potential in supramolecular chemistry lies in its ability to participate in a variety of intermolecular interactions:

Hydrogen Bonding: The N-hydroxy and amino groups are excellent hydrogen bond donors and acceptors. This allows for the formation of well-defined one-, two-, or three-dimensional networks through programmed hydrogen bonding interactions.

π-π Stacking: The electron-deficient nitro-substituted aromatic ring can engage in π-π stacking interactions with electron-rich aromatic systems. This provides a directional force for the assembly of molecules in a co-facial arrangement.

Dipole-Dipole Interactions: The significant dipole moment arising from the nitro group can lead to strong dipole-dipole interactions, further guiding the self-assembly process.

These non-covalent interactions can be harnessed to create a variety of supramolecular architectures, such as gels, liquid crystals, and porous organic frameworks. For instance, the directional nature of hydrogen bonding and π-π stacking could be utilized to construct ordered materials with potential applications in sensing, separation, and catalysis. The design of such materials would rely on a deep understanding of the interplay between the different non-covalent forces at play.

| Functional Group | Type of Supramolecular Interaction | Potential Application |

| N-hydroxy group | Hydrogen bond donor/acceptor | Formation of ordered networks |

| Amino group | Hydrogen bond donor/acceptor | Guiding self-assembly |

| Nitro group | Electron acceptor, dipole interactions | π-π stacking, directing molecular packing |

| Aromatic ring | π-π stacking | Construction of porous materials |

Advanced Reaction Engineering for this compound Transformations

The efficient and selective synthesis of this compound and its subsequent transformations are critical for its practical application. Advanced reaction engineering principles offer a pathway to optimize these processes, moving from traditional batch reactors to more sophisticated and efficient continuous flow systems.

The synthesis of N-arylhydroxylamines is often achieved through the selective hydrogenation of the corresponding nitro compounds. mdpi.comresearchgate.netmdpi.comresearchgate.netrsc.org This reaction requires careful control of process parameters to avoid over-reduction to the corresponding amine. Continuous flow technology is particularly well-suited for this challenge, as it allows for precise control over reaction time, temperature, pressure, and catalyst contacting. mdpi.comresearchgate.netmdpi.com The use of packed-bed reactors with supported catalysts, such as platinum on carbon (Pt/C), can enhance reaction efficiency and facilitate catalyst recycling. mdpi.comresearchgate.netmdpi.com

Kinetic modeling is another crucial aspect of advanced reaction engineering. By developing mathematical models that describe the rates of the desired and undesired reactions, it is possible to identify optimal operating conditions that maximize the yield of this compound. acs.orgscispace.comwitpress.com These models can take into account factors such as substrate concentration, catalyst loading, and the presence of inhibitors or promoters. For example, in the synthesis of other N-arylhydroxylamines, additives have been shown to significantly improve selectivity. researchgate.net

Furthermore, advanced process analytical technology (PAT) can be integrated into the reaction system to monitor the progress of the reaction in real-time. This allows for dynamic control of the process parameters to maintain optimal performance and ensure product quality.

Interdisciplinary Research with Chemical Physics and Materials Science

The unique properties of this compound make it a compelling candidate for interdisciplinary research at the interface of chemical physics and materials science. Its potential applications in this domain are diverse, ranging from the functionalization of nanomaterials to the development of novel sensors and electronic devices.

In materials science, the functionalization of surfaces and nanomaterials with organic molecules is a common strategy to impart new properties. For instance, the parent compound, 4-nitrobenzylamine (B181301), has been used to chemically modify graphite powder and multiwalled carbon nanotubes. It is therefore plausible that this compound could also be used to functionalize a variety of materials, with the N-hydroxyamino group providing an additional handle for further chemical modification or for interaction with other molecules.

The strong electron-withdrawing nature of the nitro group makes nitroaromatic compounds interesting components for electronic materials and sensors. nih.govtaylorandfrancis.commdpi.comresearchgate.net this compound could potentially be incorporated into coordination polymers or hybrid organic-inorganic materials for the detection of specific analytes. taylorandfrancis.comresearchgate.net The interaction of the analyte with the material could lead to a change in its electronic or optical properties, forming the basis of a sensing mechanism.

Chemical physics provides the theoretical and experimental tools to understand the fundamental properties of this compound that are relevant to these applications. Spectroscopic techniques, such as FT-IR, Raman, and NMR spectroscopy, combined with computational methods like density functional theory (DFT), can provide detailed insights into the molecular structure, vibrational modes, and electronic properties of the molecule. ias.ac.innih.govsemanticscholar.org This fundamental understanding is crucial for the rational design of new materials with tailored properties and for interpreting the results of experimental studies. researchgate.netias.ac.insemanticscholar.org

| Research Area | Potential Application of this compound | Key Scientific Discipline |

| Materials Functionalization | Surface modification of nanomaterials | Materials Science |

| Sensor Development | Component of chemiresistive sensors | Materials Science, Analytical Chemistry |

| Electronic Materials | Building block for coordination polymers | Materials Science, Solid-State Chemistry |

| Fundamental Properties | Spectroscopic and computational characterization | Chemical Physics |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-hydroxy-4-nitrobenzylamine in laboratory settings?

- Methodological Answer : While specific toxicological data for this compound is limited, analogous nitrobenzylamine derivatives (e.g., 4-N-hexylbenzylamine) suggest strict adherence to PPE, including NIOSH/MSHA-approved respirators, chemical-resistant gloves, and safety goggles . Mechanical exhaust systems and emergency showers are critical due to potential inhalation or dermal exposure risks. Precautionary statements (e.g., P261, P262) from regulatory frameworks like GHS/CLP should guide handling .

Q. What initial synthetic routes are feasible for this compound?